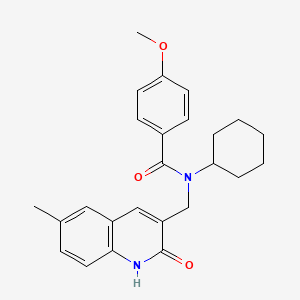
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CHM-1, is a novel compound that has shown promising results in scientific research applications. CHM-1 is a small molecule inhibitor that has been developed as a potential therapeutic agent for various cancers.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves the inhibition of several key signaling pathways involved in cancer development and progression, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By targeting these pathways, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its specificity for cancer cells, which minimizes the risk of toxicity and side effects. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, making it a potential candidate for combination therapy. However, one limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide should focus on optimizing its pharmacological properties, including solubility and bioavailability, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other cancer treatments. Finally, studies should be conducted to investigate the potential use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancers. Its specificity for cancer cells and ability to enhance the effectiveness of other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its pharmacological properties and investigate its potential use in other diseases beyond cancer.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to produce the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic effects on various types of cancers, including breast cancer, lung cancer, and liver cancer. Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer development and progression. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFCKDFJKGMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

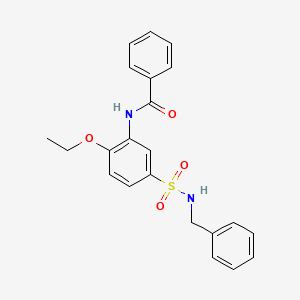
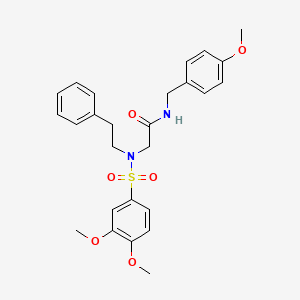
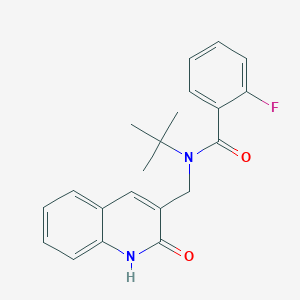

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
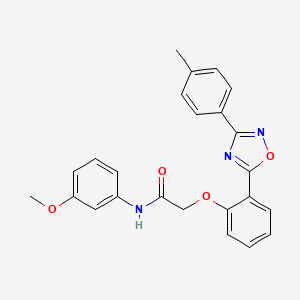
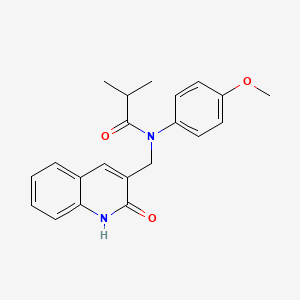

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
